molecular formula C18H15FSn B1207984 Fluorotriphenylstannane CAS No. 379-52-2

Fluorotriphenylstannane

Cat. No. B1207984
CAS RN: 379-52-2
M. Wt: 369 g/mol
InChI Key: JBYRKMGOSFMHRL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of fluorotriphenylstannane and related compounds involves several strategies, often targeting the incorporation of fluorine atoms into organotin frameworks for their utility in synthesizing fluorine-containing biologically active compounds. For instance, a new methodology for the synthesis of (Z)-alpha-fluoro-beta-trifluoromethylvinylstannanes has been developed, demonstrating the utility of polyfluorinated organotin reagents in this context (Shen & Wang, 2002).

Molecular Structure Analysis

Molecular structure analysis of fluorotriphenylstannane and derivatives often involves X-ray crystallography and NMR spectroscopy to elucidate their complex structures. For example, the structural characterization of (4,7-dioxaoctyl)phenyldichlorostannane and triphenyltin compounds containing various polyoxaalkyl moieties has provided insights into the coordination and electronic structures of these organotin compounds, revealing aspects like tetracoordination and, in some cases, hexacoordinated, distorted octahedral geometries (Kemmer et al., 2001).

Chemical Reactions and Properties

Fluorotriphenylstannane undergoes diverse chemical reactions, leveraging the reactivity of the tin-fluoride bond. For instance, the palladium-catalyzed cross-coupling reactions of 1-fluorovinylstannanes with aryl iodides demonstrate the ability to form stereoisomerically pure substituted fluoroolefins, highlighting the significant role of organotin compounds in facilitating functional group transformations (Chen et al., 1999).

Physical Properties Analysis

The physical properties of fluorotriphenylstannane, including melting points, boiling points, and solubility, are crucial for its handling and application in chemical syntheses. These properties are often determined through experimental measurements and contribute to the understanding of the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of fluorotriphenylstannane, such as reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its application in organic synthesis. For example, the synthesis of fluoroalkenes by silver-mediated fluorination of functionalized alkenylstannanes showcases the utility of fluorotriphenylstannane derivatives in introducing fluorine atoms into organic molecules in a stereospecific manner (Sommer & Fürstner, 2017).

Scientific Research Applications

Application 1: Fluorescent Probes in Biological Applications

  • Scientific Field : Biomedical Research .
  • Summary of the Application : Fluorescent probes are indispensable tools for a broad range of biological applications . They are sensitive, selective, and non-toxic, providing a new solution in biomedical, environmental monitoring, and food safety .
  • Methods of Application : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Application 2: Fluorescent Probes in Protein Tagging

  • Scientific Field : Molecular Biology .
  • Summary of the Application : Fluorescent probes are used in protein tagging to study the function and organization of living systems . This allows researchers to track the location and movement of proteins within cells.
  • Methods of Application : The protein of interest is genetically fused to a fluorescent protein. When the fused protein is expressed in a cell, it can be visualized under a fluorescence microscope .
  • Results or Outcomes : This technique has been used to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .

Application 3: Fluorescent Probes in Medical Diagnostics

  • Scientific Field : Medical Diagnostics .
  • Summary of the Application : Fluorescent probes are used in medical diagnostics for detection and quantitation of nucleic acids or proteins .
  • Methods of Application : Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR), next-generation sequencing, multiplexing, and microarrays are used . These techniques rely on the use of fluorescent probes to detect specific sequences of DNA or RNA, or specific proteins.
  • Results or Outcomes : These techniques have been used in a wide range of applications, from basic research to clinical diagnostics. For example, RT-PCR is commonly used in the diagnosis of viral infections, including COVID-19 .

Application 4: Fluorescent Probes in Amyloid Detection

  • Scientific Field : Neurobiology .
  • Summary of the Application : Fluorescent probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
  • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 5: Fluorescent Probes in Microscopy

  • Scientific Field : Cell Biology .
  • Summary of the Application : Fluorescent probes are used in microscopy to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .
  • Methods of Application : Techniques such as Confocal Laser Scanning Microscopy (CLSM) are used . These techniques involve passing a laser beam through a light source aperture which is then focused by an objective lens into a small area on the surface of the sample .
  • Results or Outcomes : This technology has greatly increased resolution compared to standard fluorescence microscopy and is based on building up the image pixel-by-pixel by collecting the emitted photons from the fluorophores .

Safety And Hazards

Fluorotriphenylstannane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

fluoro(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.FH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRKMGOSFMHRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042500
Record name Triphenyltin fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyltin fluoride

CAS RN

379-52-2
Record name Triphenyltin fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-52-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyltin fluoride
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Record name Triphenyltin fluoride
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URL https://comptox.epa.gov/dashboard/DTXSID3042500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentin fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.213
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Record name TRIPHENYLTIN FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Dilman - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
… Trifluoromethylation of pyridinium ions 31 was performed using potassium fluoride as activator and fluorotriphenylstannane serving as a carrier of fluoride ion. Oxidation of addition …
Number of citations: 2 www.sciencedirect.com
AD Dilman, VV Levin - European Journal of Organic Chemistry, 2011 - Wiley Online Library
… The reaction is promoted by potassium fluoride in the presence of fluorotriphenylstannane, which serves as a carrier of fluoride anion. The dihydropyridines and dihydroquinolines 38 …
M Jang - 1991 - mspace.lib.umanitoba.ca
L'auteur a accordé une l¡ cence irrévocable et non exclus¡ ve permettant à la Bibliothèque nat¡ onale du Canada-de reproduire, prêter, distribuer ou vendre des copies de sa thèse de …
Number of citations: 6 mspace.lib.umanitoba.ca

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